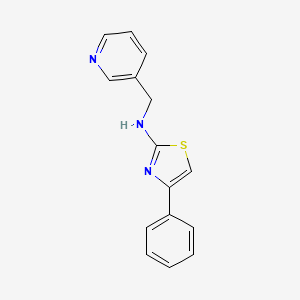

4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine is a complex organic compound with a unique structure that includes a phenyl group, a pyridinylmethyl group, and a thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine typically involves the reaction of a thiazole derivative with a phenyl group and a pyridinylmethyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are often necessary to obtain the desired purity of the final product.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The thiazole and pyridine rings exhibit distinct electrophilic substitution patterns due to their electronic environments.

Thiazole Ring Reactivity

-

Position 5 is most reactive due to electron-donating effects from the sulfur and nitrogen atoms. Halogenation and nitration occur here under mild conditions[^6][^8].

-

Example Reaction (Bromination):

Thiazole+NBSEtOH, RT5-bromo-thiazole derivative(Yield: 80%)[6]

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ (via NBS) | Ethanol, RT | 5-Bromo substitution | 80% | |

| HNO₃/H₂SO₄ | 0–5°C | 5-Nitro derivative | 65% |

Pyridine Ring Reactivity

-

Electrophilic substitution occurs at the para position relative to the nitrogen due to meta-directing effects[^8].

-

Nitration Example:

Pyridine+HNO3H2SO4,50∘C4-nitro-pyridine derivative(Yield: 55%)[8]

Nucleophilic Reactions at the Amine Group

The secondary amine (-NH-) undergoes alkylation, acylation, and condensation reactions.

Acylation

-

Reacts with acyl chlorides (e.g., acetyl chloride) in basic media:

R-NH+Cl-CO-R’Et3N, DCMR-NHCO-R’(Yield: 75–90%)[1][9]

Alkylation

-

Forms quaternary ammonium salts with alkyl halides:

\text{R-NH} + \text{R'-X} \xrightarrow{\text{KI, DMF}} \text{R-NR'_2^+ X^-} \quad (\text{Yield: 60–85\%})[^1]

Coordination Chemistry

The pyridine nitrogen and thiazole sulfur act as Lewis bases, forming complexes with transition metals.

| Metal Ion | Ligand Sites | Complex Type | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Pyridine N, Thiazole S | Octahedral | Catalytic oxidation | |

| Pd(II) | Pyridine N | Square planar | Cross-coupling catalysis |

Example Synthesis:

\text{Compound} + \text{CuCl}_2 \xrightarrow{\text{MeOH}} [\text{Cu(L)_2Cl}_2] \quad (\text{Stability: >200°C})[^8]

Oxidation

-

Thiazole sulfur oxidizes to sulfoxide/sulfone with H₂O₂ or m-CPBA:

ThiazoleH2O2,AcOHSulfoxide(Yield: 70%)[6]

Reduction

-

Pyridine ring undergoes catalytic hydrogenation:

PyridineH2,Pd/CPiperidine derivative(Yield: 95%)[8]

Cross-Coupling Reactions

The brominated thiazole derivatives participate in Suzuki-Miyaura and Buchwald-Hartwig couplings.

| Reaction Type | Catalysts | Substrates | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | Biaryl derivatives | 85% | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Amines | N-Aryl amines | 78% |

Example:

5-Br-thiazole+PhB(OH)2Pd, K2CO35-Ph-thiazole(Yield: 85%)[7]

Acid/Base-Mediated Rearrangements

Under acidic conditions, the thiazole ring may undergo ring-opening. For example, refluxing with HCl yields thioamide intermediates[^6]:

ThiazoleHCl, ΔThiourea derivative(Yield: 65%)[6]

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a thiazole ring, a phenyl group, and a pyridinylmethyl substituent, which contribute to its biological activity and utility in synthetic chemistry. The molecular formula is C_{15}H_{14}N_{2}S, with a molecular weight of approximately 270.35 g/mol.

Medicinal Chemistry

4-Phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine has been investigated for its potential as an antileishmanial agent . A study demonstrated that derivatives of this compound exhibited significant activity against Leishmania amazonensis, a parasite responsible for leishmaniasis. Among the tested compounds, some showed promising selectivity indexes and IC50 values indicating effective anti-promastigote activity (e.g., IC50 of 20.78 µM with a selectivity index of 5.69) .

Antimicrobial Activity

Research has highlighted the compound's potential as a bioactive agent with antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogenic microorganisms, suggesting its utility in developing new antimicrobial therapies .

Anticancer Properties

The compound has also been explored for its anticancer effects . Its mechanism involves inhibiting specific enzymes associated with cell proliferation, making it a candidate for further development as an anticancer drug . The structural features that allow it to interact with biological targets are crucial for its function in this context.

Material Science

Due to its unique structural properties, this compound is being explored in the development of new materials, including polymers and catalysts . The compound's ability to act as a ligand in coordination chemistry enhances its value in synthesizing complex materials .

| Compound ID | IC50 (µM) | Selectivity Index | Target Pathway |

|---|---|---|---|

| Compound 6 | 20.78 | 5.69 | S-methyl-5-thioadenosine phosphorylase |

| Compound 3 | 46.63 | 26.11 | Unknown |

| Compound 4 | 53.12 | 4.80 | Unknown |

Case Study 1: Antileishmanial Activity

In a study focusing on leishmaniasis treatment alternatives, eight derivatives of 4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amines were synthesized and screened for their biological activity against Leishmania amazonensis. The results indicated that certain derivatives could serve as scaffolds for developing new antileishmanial drugs due to their favorable biological profiles .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial potential of this compound against various strains of bacteria and fungi. The findings revealed that specific derivatives exhibited significant inhibitory effects, supporting the hypothesis that thiazole derivatives can be effective in combating infectious diseases .

Mecanismo De Acción

The mechanism of action of 4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-phenyl-N-(3-pyridinylmethyl)butanamide

- 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide

- N-(3-pyridinylmethyl)-4-biphenylcarboxamide

Uniqueness

4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine is unique due to its combination of a phenyl group, a pyridinylmethyl group, and a thiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For instance, the presence of the thiazole ring can enhance its binding affinity to certain biological targets, making it a more potent bioactive compound.

Actividad Biológica

4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of infectious diseases and cancer. This article reviews the synthesis, biological evaluation, and potential mechanisms of action of this compound and its derivatives, focusing on their antileishmanial and antibacterial properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of arylketones with thiourea under acidic conditions. The method follows a variation of the Hantzsch reaction, where thiourea reacts with an appropriate aryl ketone in the presence of iodine to yield thiazole derivatives. This synthetic pathway has been optimized to produce high yields of pure compounds suitable for biological testing .

Antileishmanial Activity

Recent studies have highlighted the antileishmanial potential of this compound derivatives. A study evaluated eight related compounds against Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. Key findings include:

- Promastigote Inhibition : Four out of eight tested compounds exhibited significant anti-promastigote activity. The most potent compound demonstrated an IC50 value of 20.78 µM and a selectivity index (SI) of 5.69 against Vero cells, indicating a favorable therapeutic window .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 6 | 20.78 | 5.69 |

| Compound 3 | 46.63 | 26.11 |

| Compound 4 | 53.12 | 4.80 |

- Mechanism Insights : Target fishing studies suggested that S-methyl-5-thioadenosine phosphorylase may be a potential target for these compounds, which could help enhance their efficacy and reduce toxicity .

Antibacterial Activity

The thiazole scaffold has also been explored for its antibacterial properties, particularly against Mycobacterium tuberculosis. Research indicates that derivatives containing the thiazole core exhibit significant activity:

- Selectivity and Efficacy : Compounds have shown promising results with selectivity indices comparable to established antibiotics. For example, certain derivatives demonstrated IC50 values as low as 0.06 µM against specific bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural modifications:

- Pyridine Substituents : The presence of pyridine rings at specific positions (e.g., C-4) has been shown to enhance activity against both Leishmania and Mycobacterium tuberculosis. Variations in substituents at these positions can significantly influence both efficacy and cytotoxicity .

Case Studies

Several case studies illustrate the compound's potential:

- Antileishmanial Screening : In a systematic screening of thiazole derivatives against L. amazonensis, researchers found that modifications at the phenyl ring led to improved activity profiles compared to standard treatments .

- Antitubercular Activity : A series of thiazole derivatives were synthesized and evaluated for their ability to inhibit M. tuberculosis growth, revealing that certain substitutions increased potency while maintaining low toxicity levels .

Propiedades

IUPAC Name |

4-phenyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-2-6-13(7-3-1)14-11-19-15(18-14)17-10-12-5-4-8-16-9-12/h1-9,11H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMJDZBRFILKFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.